molecular formula C5H9N5O B6597942 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 232280-82-9

5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B6597942
CAS RN: 232280-82-9
M. Wt: 155.16 g/mol
InChI Key: JVVZJHHKNAMINM-UHFFFAOYSA-N
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Description

The compound “5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide” is a complex organic molecule. It contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For instance, an efficient synthesis of BMIF from HMF using a one-pot amination–oxidation–amination reaction was developed over α-MnO2 under an air atmosphere . Another method involves the catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name and similar compounds. It likely contains a triazole ring, a common feature in many organic compounds, and an aminomethyl group attached to it . The N-alkylation reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide was carried out in the presence of K2CO3 as a base .

Scientific Research Applications

5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide has been used in a variety of scientific research applications, including the synthesis of drugs, agrochemicals, and dyes. It has also been used as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of amino acids. This compound has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of polymers.

Advantages and Limitations for Lab Experiments

The use of 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is readily available. It is also easy to use and can be used in a variety of reactions. The main limitation of using this compound in laboratory experiments is that it is sensitive to light and air, and must be stored in an airtight container in a cool, dark place.

Future Directions

There are a number of potential future directions for the use of 5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide. These include further research into its anti-inflammatory, anti-microbial, and anti-cancer properties, as well as its potential use in the synthesis of peptides, peptidomimetics, and polymers. Additionally, further research into its mechanism of action could potentially lead to the development of new and improved catalysts. Finally, further research into the use of this compound in the synthesis of drugs, agrochemicals, and dyes could lead to the development of more efficient and cost-effective syntheses.

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-2-methyl-1-propanol, indicates that it causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

5-(aminomethyl)-1-methyl-1,2,4-triazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-10-3(2-6)8-5(9-10)4(7)11/h2,6H2,1H3,(H2,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVZJHHKNAMINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(=O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101201301
Record name 5-(Aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

232280-82-9
Record name 5-(Aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=232280-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ammonia gas was passed for 20 minutes at −10° C. into a solution of 6.8 g (not more than 23.2 mmol) of ethyl 5-aminomethyl-1-methyl-1H-[1,2,4]-triazole-3-carboxylate in 200 ml of ethanol. Stirring was continued for one hour at 0° C. and overnight at room temperature. Since the reaction was incomplete, the procedure of passing in gas was repeated twice more (as described above) and the mixture was stirred overnight at 0° C. The mixture was concentrated on a rotary evaporator and the residue was purified by column chromatography (dichloromethane +5-10% methanol, Rf=0.3 in dichloromethane/methanol 9:1). This gave 4.71 g as colorless oil. 1H NMR (270 MHz, DMSO-d6): δ=1.4 (s, 9H), 3.85 (s, 3H), 4.3 (d, J=5 Hz, 3H), 7.4 (bs, 1H), 7.6 (bs, 1H), 7.65 (bs, J=5 Hz, 1H).
Quantity
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Reaction Step One
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6.8 g
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Reaction Step One
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200 mL
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Reaction Step One

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